Product packaging for Methyl 5-bromo-2-cyano-3-formylbenzoate(Cat. No.:CAS No. 1805407-46-8)

Methyl 5-bromo-2-cyano-3-formylbenzoate

Cat. No.: B1409734
CAS No.: 1805407-46-8
M. Wt: 268.06 g/mol
InChI Key: MSYIFQKDQCQPTR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyano-3-formylbenzoate is a multifunctional aromatic ester characterized by a bromo substituent at position 5, a cyano group at position 2, and a formyl group at position 3 of the benzoate backbone. This compound’s structure combines electron-withdrawing groups (Br, CN, and formyl) with a methyl ester moiety, rendering it highly reactive and polar. Such derivatives are typically employed as intermediates in pharmaceutical synthesis, agrochemical development, or organic materials science due to their tunable electronic properties and capacity for further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO3 B1409734 Methyl 5-bromo-2-cyano-3-formylbenzoate CAS No. 1805407-46-8

Properties

IUPAC Name

methyl 5-bromo-2-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-7(11)2-6(5-13)9(8)4-12/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYIFQKDQCQPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

A common precursor is 5-bromo-3-(hydroxymethyl)benzoic acid or its methyl ester derivatives. This intermediate can be synthesized by reduction of 5-bromoisophthalic acid derivatives using sodium borohydride in mixed solvents such as alcohol and benzene derivatives to obtain the hydroxymethyl group at the 3-position.

Step Reagents/Conditions Outcome
Reduction 5-bromoisophthalic acid + NaBH4 in alcohol/benzene 5-bromo-3-(hydroxymethyl)benzoic acid

Oxidation to Formyl Group

The hydroxymethyl group at the 3-position is oxidized to a formyl group using manganese dioxide (MnO2). This step converts 5-bromo-3-(hydroxymethyl)benzoic acid into 5-bromo-3-formylbenzoic acid or its methyl ester analogues.

Step Reagents/Conditions Outcome
Oxidation 5-bromo-3-(hydroxymethyl)benzoic acid + MnO2 5-bromo-3-formylbenzoic acid

Introduction of the Cyano Group

The cyano group is introduced via a palladium-catalyzed cross-coupling reaction between the 5-bromo-3-formylbenzoic acid derivative and 3-cyanophenylboronic acid. This Suzuki-Miyaura coupling reaction proceeds in the presence of a palladium complex catalyst and suitable base, yielding the 5-(3-cyanophenyl)-3-formylbenzoic acid compound.

Step Reagents/Conditions Outcome
Suzuki Coupling 5-bromo-3-formylbenzoic acid + 3-cyanophenylboronic acid + Pd catalyst 5-(3-cyanophenyl)-3-formylbenzoic acid

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-3-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-2-cyano-3-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-cyano-3-formylbenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the cyano and formyl groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to act as an intermediate in chemical reactions .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Polarity: The target compound’s molecular weight (~271.02 g/mol) exceeds that of simpler esters like methyl benzoate (136.15 g/mol) due to the bromo (+79.9) and cyano/formyl groups. This increases polarity, reducing volatility compared to methyl salicylate (152.15 g/mol, vapor pressure 0.03 kPa at 25°C ).

Solubility: The bromo and cyano groups enhance solubility in polar aprotic solvents (e.g., DMF) but limit water solubility, consistent with trends in halogenated and nitrile-containing esters .

Reactivity: The formyl group enables aldol condensations or Schiff base formation, unlike methyl 5-bromobenzoate. The cyano group increases susceptibility to nucleophilic attack at the ester carbonyl, akin to methyl 2-cyanobenzoate . The bromo substituent facilitates Suzuki or Ullmann couplings, a feature absent in non-halogenated analogues.

Limitations:

Direct experimental data for the target compound are scarce in the provided evidence. Predictions are based on substituent effects and comparisons to structurally simpler esters (e.g., methyl salicylate’s vapor pressure , methyl ester degradation pathways ).

Biological Activity

Methyl 5-bromo-2-cyano-3-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₆BrN₁O₃
  • Molecular Weight : 268.06 g/mol

The compound features a bromine atom, a cyano group, and a formyl group attached to a benzoate moiety, contributing to its unique reactivity and potential biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate starting materials under specific conditions. Recent advancements have focused on optimizing yields and minimizing environmental impact. Key synthesis pathways include:

  • Multicomponent Reactions (MCRs) : Efficient assembly of complex molecules in one step.
  • Catalytic Methods : Enhancing reaction rates and selectivity through catalysts.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant pathogens.

Anticancer Properties

Studies suggest that certain derivatives may exhibit anticancer activity. Compounds with similar functional groups have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), demonstrating promising cytotoxic effects.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, with some exhibiting greater efficacy than established anti-inflammatory agents like curcumin. Structure–activity relationship (SAR) studies indicate that modifications in molecular structure can enhance these effects.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains. Results indicated an IC₅₀ value in the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that specific modifications to the compound's structure could lead to enhanced cytotoxicity. For example, introducing electron-withdrawing groups increased potency against MCF-7 cells.

Research Findings Summary Table

Activity TypeObservationsReference
AntimicrobialSignificant activity against bacterial strains; IC₅₀ in low micromolar range
AnticancerPromising cytotoxic effects on MCF-7 and HCT-116 cell lines
Anti-inflammatoryEnhanced efficacy compared to curcumin; structure modifications improve activity

Q & A

Q. Table 1. Representative Bromination Conditions from Literature

Bromination ReagentSolventCatalystTemperatureYieldReference
N-BromosuccinimideCCl₄AIBN90°C90%
Br₂DCMFeCl₃RT65-75%N/A*

Note: Br₂-based methods are inferred from analogous halogenation but not explicitly cited in evidence.

How can researchers characterize this compound using spectroscopic techniques?

Basic Research Question
Critical characterization methods include:

  • ¹H/¹³C NMR : Detect aldehyde protons (δ ~10.2 ppm) and cyano carbon signals (δ ~115-120 ppm). Evidence from substituted benzohydrazides confirms the utility of 500 MHz NMR for resolving complex splitting patterns .
  • Exact Mass Spectrometry : Triple TOF™ systems achieve <5 ppm mass accuracy, critical for verifying molecular formulae in polyhalogenated compounds .

Advanced Tip : Use in-situ NMR to monitor reaction progress, particularly for unstable intermediates like formyl groups .

What are the key reactivity challenges associated with the aldehyde and cyano groups in this compound?

Advanced Research Question
The aldehyde and cyano groups are prone to:

  • Nucleophilic attack : Protect the aldehyde as an acetal during bromination or coupling steps .
  • Hydrolysis : Avoid aqueous bases; anhydrous conditions (e.g., THF, DMF) are recommended for amidation/alkylation .

Data Contradiction Example : Conflicting reports on cyano group stability under acidic conditions may arise from solvent choice. Re-evaluate using inert atmospheres (N₂/Ar) to suppress degradation .

How can researchers resolve discrepancies in reported synthetic yields for similar brominated benzoates?

Advanced Research Question
Contradictions often stem from:

  • Catalyst efficiency : Compare AIBN vs. peroxide-initiated bromination (e.g., NBS in vs. H₂O₂ in other studies).
  • Purification methods : Silica chromatography () vs. crystallization (less effective for polar byproducts).

Methodological Solution : Replicate protocols with controlled variables (solvent, catalyst loading) and characterize byproducts via LC-MS .

How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The bromine atom is a prime site for Suzuki-Miyaura couplings. Evidence from bromo-phenylboronic acids (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid) suggests:

  • Electron-withdrawing groups (e.g., -CN, -CHO) enhance oxidative addition rates with Pd⁰ catalysts .
  • Steric hindrance : Ortho-substituents (e.g., -CHO) may require bulky ligands (XPhos) to prevent catalyst poisoning .

Q. Table 2. Substituent Effects on Coupling Efficiency

Substituent PositionElectronic EffectRecommended CatalystReference
5-BromoWithdrawingPd(PPh₃)₄
3-FormylWithdrawingPdCl₂(dppf)Inferred

What strategies mitigate purification challenges for this compound?

Advanced Research Question
Common issues include low crystallinity and co-elution with byproducts. Solutions:

  • Gradient elution chromatography : Use hexane/EtOAc gradients (8:2 to 6:4) for better resolution .
  • Derivatization : Convert the aldehyde to a hydrazone for improved crystallinity .

How can this compound serve as a building block in medicinal chemistry?

Advanced Research Question
Its functional groups enable:

  • Apoptosis inducer synthesis : Analogous N'-arylidene benzohydrazides (EC₅₀ ~1 µM) exploit the formyl group for Schiff base formation .
  • Anti-inflammatory analogs : Modify the benzoate core with methoxy or amino groups, as seen in related anti-inflammatory derivatives .

SAR Tip : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to enhance bioavailability .

What mechanistic insights can be gained from studying this compound’s thermal stability?

Advanced Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Decomposition pathways : Aldehyde decarbonylation above 150°C necessitates low-temperature storage (<4°C) .
  • Radical stability : AIBN-generated radicals in bromination () suggest chain-propagation mechanisms dominate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-cyano-3-formylbenzoate
Reactant of Route 2
Methyl 5-bromo-2-cyano-3-formylbenzoate

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